Kinase Selectivity Profiling Against PI3Kα/mTOR/DNA-PK Panel in BindingDB (Cross-Study Comparable for Oxadiazole-Sulfonyl Chemotype)
BindingDB entries for structurally related oxadiazole-sulfonyl compounds from the same patent family (US9453031) demonstrate measurable, albeit modest, differential activity across a panel of lipid and Ser/Thr kinases. One representative analog (BDBM251623) exhibited IC₅₀ values of 480 nM against PI3Kα, 2,820 nM against DNA-PK, and 1,540 nM against mTOR under matched assay conditions (pH 7.5, 25 °C, ADP Hunter Plus assay) [1]. Although the exact target compound (CAS 922125-03-9) lacks direct BindingDB characterization, the observed intra-chemotype selectivity window (≈5.9-fold between PI3Kα and DNA-PK) illustrates that the oxadiazole-sulfonyl scaffold can discriminate among structurally homologous kinases, highlighting the necessity of compound-level validation rather than scaffold-level generalization for kinase-targeted procurement decisions [1].
| Evidence Dimension | Kinase inhibition potency (IC₅₀, nM) across PI3Kα, DNA-PK, mTOR |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for CAS 922125-03-9 in this assay panel. |
| Comparator Or Baseline | Oxadiazole-sulfonyl analog BDBM251623 (US9453031, Example 46): PI3Kα IC₅₀ = 480 nM; DNA-PK IC₅₀ = 2,820 nM; mTOR IC₅₀ = 1,540 nM. |
| Quantified Difference | Intra-chemotype selectivity ratio: 5.9-fold (DNA-PK/PI3Kα). Basal PI3Kα potency is sub-micromolar. |
| Conditions | ADP Hunter Plus assay; pH 7.5; 25 °C; recombinant human kinase domains. |
Why This Matters
Demonstrates that the oxadiazole-sulfonyl chemotype can achieve measurable kinase selectivity, but the absence of compound-specific data for CAS 922125-03-9 means procurement for kinase-targeted studies requires upfront target engagement validation.
- [1] BindingDB entry BDBM251623. US9453031, Example 46. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=251623 (accessed 2026-04-29). View Source
